2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone
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Overview
Description
2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone is a complex organic compound known for its unique structure and properties. This compound features a cyclohexanone core with two indole-based substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone typically involves the condensation of cyclohexanone with 1,3,3-trimethyl-2-methyleneindoline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the indole rings.
Substitution: The compound can undergo substitution reactions, particularly at the indole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted indole derivatives.
Scientific Research Applications
2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The indole rings play a crucial role in these interactions, allowing the compound to fit into the active sites of proteins and alter their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: A nucleophilic N-heterocyclic carbene ligand used in various catalytic reactions.
1,3,3-Trimethylindolino-6′-nitrobenzopyrylospiran: A photochromic dye with applications in optical data storage.
Uniqueness
2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone is unique due to its dual indole substituents, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of materials with unique optical properties.
Properties
CAS No. |
53115-04-1 |
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Molecular Formula |
C32H36N2O |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
2,6-bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclohexan-1-one |
InChI |
InChI=1S/C32H36N2O/c1-31(2)24-14-7-9-16-26(24)33(5)28(31)20-18-22-12-11-13-23(30(22)35)19-21-29-32(3,4)25-15-8-10-17-27(25)34(29)6/h7-10,14-21H,11-13H2,1-6H3 |
InChI Key |
RKPLVFDXQQDKDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=C3CCCC(=CC=C4C(C5=CC=CC=C5N4C)(C)C)C3=O)C)C |
Origin of Product |
United States |
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